molecular formula C20H22N4O2S B2998157 N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide CAS No. 391919-31-6

N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide

Cat. No.: B2998157
CAS No.: 391919-31-6
M. Wt: 382.48
InChI Key: XEBMMMPPNPDHTA-UHFFFAOYSA-N
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Description

N-{[5-(Ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold recognized for its significant potential in medicinal chemistry research . This compound belongs to a class of N-substituted 1,2,4-triazole derivatives, which are frequently investigated for their diverse biological activities . The structure incorporates a 3-methylphenyl group at the 4-position of the triazole ring and an ethylsulfanyl moiety at the 5-position, which is further functionalized with a 3-methoxybenzamide group. Researchers explore such 1,2,4-triazole derivatives primarily for their anti-inflammatory properties, specifically for their inhibitory potential against enzymes like 15-Lipoxygenase (15-LOX) . The 15-LOX enzyme plays a pivotal role in the inflammatory cascade by catalyzing the oxidation of arachidonic acid, and inhibitors of this pathway are valuable tools for studying conditions such as asthma, atherosclerosis, and neurodegenerative diseases . The mechanism of action for this compound class is believed to involve interaction with the active site of the 15-LOX enzyme, potentially forming hydrogen bonds with key amino acid residues and engaging in hydrophobic interactions, as suggested by molecular docking studies of analogous structures . Beyond inflammation research, 1,2,4-triazole cores are also studied in other therapeutic areas, including metabolic disorders like Type 2 diabetes and obesity, as noted in patents for related triazole compounds . This product is intended for non-clinical research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-4-27-20-23-22-18(24(20)16-9-5-7-14(2)11-16)13-21-19(25)15-8-6-10-17(12-15)26-3/h5-12H,4,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBMMMPPNPDHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.

    Attachment of the 3-Methoxybenzamide Moiety: The final step involves coupling the triazole intermediate with 3-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.

Scientific Research Applications

N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing various enzymatic activities. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiadiazole vs. Triazole Derivatives Compounds with thiadiazole cores (e.g., 6, 8a–c in ) exhibit distinct electronic properties compared to triazoles. For example, 6 (C₁₈H₁₂N₄O₂S) features a thiadiazole ring fused with an isoxazole, displaying IR absorption at 1606 cm⁻¹ (C=O) and a molecular ion peak at m/z 348 .

Substituent Effects on Bioactivity

  • Ethylsulfanyl vs. Benzothiazole/Aminothiazole: The ethylsulfanyl group in the target compound may confer moderate lipophilicity, whereas analogs like 9g () with 2-aminothiazole-triazole substituents (C₂₇H₂₄N₆OS₂) could enhance hydrogen bonding with biological targets .
  • Methoxybenzamide vs. Trifluoromethyl/Pyridine :
    The 3-methoxybenzamide group in the target compound differs from electron-withdrawing groups (e.g., trifluoromethyl in ’s 6i ) or heteroaromatic substituents (e.g., pyridine in ), which may alter metabolic stability or target affinity .

Antimicrobial Potential

Triazole-thioether derivatives in (e.g., 6s , C₂₄H₁₈N₆O₂S₂) demonstrated antimicrobial activity, with HRMS-confirmed molecular weights and NMR-validated structures. The target compound’s ethylsulfanyl group may similarly disrupt microbial membranes or enzyme function .

Herbicidal and Antiviral Activity

  • ’s 6m (C₂₃H₁₇F₃N₆S) showed herbicidal activity against dicot plants, suggesting the target compound’s 3-methylphenyl group could enhance agrochemical utility .
  • 1,2,4-Triazolo[3,4-b]thiadiazoles in inhibited cucumber mosaic virus, indicating structural motifs shared with the target compound may confer antiviral properties .

Data Tables: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Molecular Formula Yield Notable Activity Reference
Target Compound 1,2,4-Triazole Ethylsulfanyl, 3-methylphenyl, 3-methoxybenzamide Not Provided N/A Hypothesized enzyme inhibition
9g () 1,2,4-Triazole 2-Aminothiazole, phenyl C₂₇H₂₄N₆OS₂ Not Given Tyrosinase inhibition
6m () 1,2,4-Triazole Trifluoromethylpyrazole, benzonitrile C₂₃H₁₇F₃N₆S 80% Herbicidal (dicot plants)
8a () Thiadiazole Acetylpyridine, benzamide C₂₃H₁₈N₄O₂S 80% Antimicrobial
6s () 1,2,4-Triazole Benzo[d]thiazole, 4-methoxyphenyl C₂₄H₁₈N₆O₂S₂ 80% Antimicrobial

Biological Activity

N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C15H18N4OS
  • Molecular Weight : 306.39 g/mol

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
  • Antiviral Effects : Preliminary studies suggest that this compound may enhance intracellular levels of APOBEC3G, a cytidine deaminase involved in antiviral defense. This mechanism is similar to that observed in certain N-phenylbenzamide derivatives known for their antiviral properties against hepatitis B virus (HBV) .

Antiproliferative Activity

The antiproliferative effects were evaluated against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT 116), and others. The results are summarized in Table 1:

Cell LineIC50 (µM)Reference
MCF-73.1
HCT 1165.3
HEK 2938.7

These values indicate that this compound has potent activity against these cell lines.

Antiviral Activity

In vitro studies demonstrated that this compound significantly inhibits HBV replication. The mechanism involves enhancing the levels of APOBEC3G within infected cells, leading to reduced viral load .

Case Studies

  • Case Study on Anticancer Activity : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
  • Case Study on Antiviral Efficacy : A separate study utilizing HepG2 cells demonstrated that this compound could effectively reduce HBV replication by up to 70% at optimal concentrations. This suggests potential for therapeutic applications in chronic HBV infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Multi-step synthesis typically involves (1) cyclization of thiosemicarbazides to form the 1,2,4-triazole core, (2) alkylation or substitution to introduce the ethylsulfanyl and 3-methylphenyl groups, and (3) coupling with 3-methoxybenzamide via amide bond formation. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C for cyclization), and catalysts (e.g., NaH for nucleophilic substitution). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and triazole methyl groups (δ 2.3–2.6 ppm). DEPT-135 confirms CH₂/CH₃ groups.
  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O amide) and 2550–2600 cm⁻¹ (S–H stretch, if present).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺. Validation involves comparing experimental data with computational predictions (e.g., Gaussian DFT) .

Q. How can researchers assess the compound’s preliminary biological activity, such as antimicrobial potential?

  • Methodology : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v). Minimum inhibitory concentrations (MICs) are determined by serial dilution (0.5–128 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent-only negative controls ensure reliability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity for target enzymes?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (HOMO-LUMO gap, electrostatic potential maps).
  • Docking : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450). Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., varying MICs against the same strain)?

  • Methodology :

  • Dose-Response Curves : Test across a broader concentration range to identify non-linear effects.
  • Structural Analogs : Compare activity with derivatives (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate functional group contributions.
  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .

Q. How can crystallographic data (e.g., X-ray diffraction) clarify tautomerism in the 1,2,4-triazole ring, and what software tools are recommended?

  • Methodology : Grow single crystals via slow evaporation (MeOH/CH₂Cl₂). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (for small molecules) or Phenix (for macromolecular complexes). Tautomeric forms are distinguished by bond lengths (e.g., C–N vs. N–N) .

Q. What analytical approaches validate the compound’s purity in complex matrices (e.g., biological fluids)?

  • Methodology :

  • HPLC-UV/HRMS : Use a C18 column (ACN/H₂O + 0.1% formic acid) with retention time matching a certified standard.
  • LC-MS/MS : MRM transitions for quantification in serum (LLOQ: 1 ng/mL). Matrix effects are minimized via protein precipitation (ACN) .

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